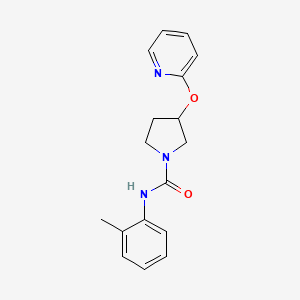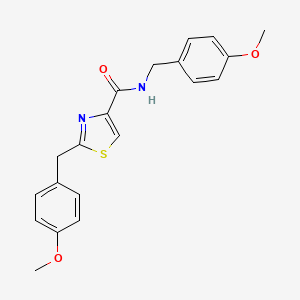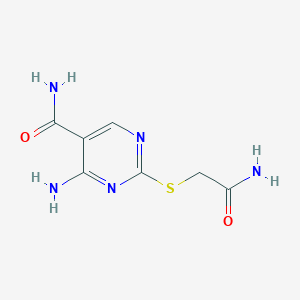
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a decrease in the production of inflammatory cytokines and an increase in the levels of cyclic adenosine monophosphate (cAMP), respectively.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of cAMP, which is involved in various physiological processes such as cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes such as COX-2 and PDE4. This allows for the study of specific biochemical pathways and their role in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the validity of the experimental results.
Direcciones Futuras
There are several future directions for the study of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide. One direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide can be achieved using various methods. One of the commonly used methods involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with N-(2-bromoethyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propan-2-yl isocyanate to yield the final product.
Aplicaciones Científicas De Investigación
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13(2)22-18(25)24-10-8-23(9-11-24)17-15(19)16(20-12-21-17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSUIDYGRLGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)


![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)





![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
